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Compound of Interest

Compound Name: 2,3,5,6-Tetramethylphenol

Cat. No.: B1581253

This guide provides a comprehensive overview of the spectroscopic data for 2,3,5,6-
tetramethylphenol, also known as durenol. It is intended for researchers, scientists, and
professionals in drug development who require detailed spectral information and analytical
protocols for this compound. The data presented includes Nuclear Magnetic Resonance (NMR)
spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Chemical Structure

IUPAC Name: 2,3,5,6-tetramethylphenol Molecular Formula: C10H140 Molecular Weight:
150.22 g/mol [1][2] CAS Number: 527-35-5[2][3]

Spectroscopic Data

The following sections present the key spectroscopic data for 2,3,5,6-tetramethylphenol in a
structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

H NMR (Proton NMR) Data

The *H NMR spectrum of 2,3,5,6-tetramethylphenol shows distinct signals for the hydroxyl
proton, the aromatic proton, and the methyl groups. The data presented here was obtained in a
CDCIs solvent.[4]
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) Phenolic Hydroxyl (-
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OH)
) Aromatic Proton (Ar-
~6.58 Singlet 1H
H)
) Methyl Protons (2 x -
~2.20 Singlet 6H
CHs)
) Methyl Protons (2 x -
~2.12 Singlet 6H

CHs)

13C NMR (Carbon NMR) Data

The 13C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (8) ppm

Assighment

~147.0 C-OH

~129.0 Aromatic C-H
~125.0 Aromatic C-CHs
~122.0 Aromatic C-CHs
~16.0 -CHs

~12.0 -CHs

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of 2,3,5,6-tetramethylphenol exhibits characteristic absorption bands.
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Wavenumber (cm~?) Intensity Assignment

O-H stretch (hydrogen-

~3600 - 3300 Strong, Broad

bonded)
~3000 Medium Aromatic C-H stretch
~2920 Medium Aliphatic C-H stretch
~1600, ~1470 Medium-Strong Aromatic C=C ring stretch
~1200 Strong C-O stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 2,3,5,6-tetramethylphenol, the electron ionization (El) mass spectrum
shows a prominent molecular ion peak and several characteristic fragment ions.[2][5]

Mass-to-Charge Ratio

(ml2) Relative Intensity Assignment

miz

150 High [M]* (Molecular lon)
135 High [M - CHs]*

107 Medium [M - CsH7]*

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.
Specific instrument parameters may need to be optimized.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of 2,3,5,6-tetramethylphenol in
about 0.5-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de) in an NMR tube.

o Data Acquisition:
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o Acquire *H NMR spectra on a spectrometer operating at a frequency of 300 MHz or
higher.

o Acquire 13C NMR spectra on a spectrometer operating at a frequency of 75 MHz or higher.
o Use tetramethylsilane (TMS) as an internal standard (O ppm).

o To confirm the hydroxyl proton peak, a "D20 shake" can be performed, where a few drops
of deuterium oxide are added to the NMR tube, and the spectrum is reacquired; the O-H
peak will disappear or significantly diminish.[6]

o Data Processing: Process the raw data using appropriate software to perform Fourier
transformation, phase correction, and baseline correction.

IR Spectroscopy

e Sample Preparation:

o Solid Phase (KBr Pellet): Mix a small amount of the sample with dry potassium bromide
(KBr) and press it into a thin, transparent pellet.

o Solution Phase: Dissolve the sample in a suitable solvent (e.g., CCls, CSz2) that has
minimal interference in the spectral regions of interest.

o Vapor Phase: Heat the sample to obtain a vapor and introduce it into a gas cell.[5][7]

» Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR)
spectrometer over a typical range of 4000-400 cm™1.

» Data Processing: Process the interferogram to obtain the final transmittance or absorbance
spectrum.

Mass Spectrometry (GC-MS)

o Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent
such as dichloromethane or methanol.[8]

e Gas Chromatography (GC):
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o Inject a small volume (e.g., 1 pL) of the prepared solution into the GC system.

o Use a suitable capillary column (e.g., DB-5 or equivalent) to separate the components of
the sample.

o Employ a temperature program to ensure good separation and peak shape.

e Mass Spectrometry (MS):
o The eluent from the GC column is directed into the ion source of the mass spectrometer.
o Use Electron lonization (EIl) at a standard energy (e.g., 70 eV).
o Scan a mass range appropriate for the compound (e.g., m/z 40-400).

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and
characteristic fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2,3,5,6-tetramethylphenol.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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